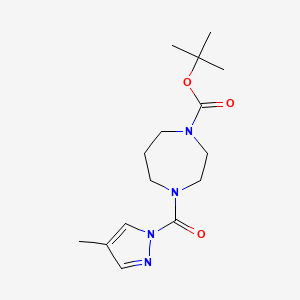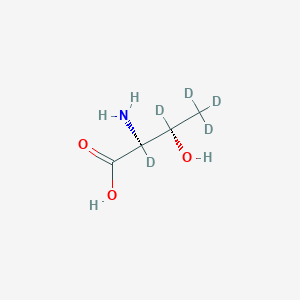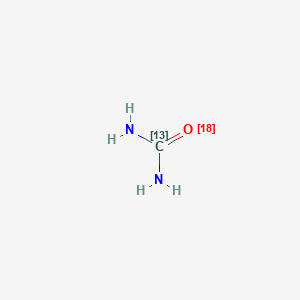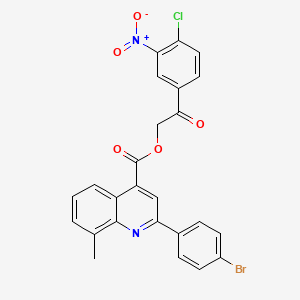
Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate typically involves the reaction of 4-methylpiperazine with boron trifluoride. The reaction conditions often include a controlled temperature environment and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of advanced reactors and continuous flow systems to ensure consistent quality and production rates .
Análisis De Reacciones Químicas
Types of Reactions
Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different borate derivatives, while substitution reactions can produce a variety of substituted borates .
Aplicaciones Científicas De Investigación
Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to metal centers in catalytic processes, or as a reagent in organic synthesis. The pathways involved often include coordination chemistry and the formation of stable complexes .
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoro((4-methylpiperazin-1-yl)methyl)borate: Similar in structure but with potassium as a counterion.
Trifluoro((pyrrolidin-1-yl)methyl)borate: Another similar compound with a different amine group.
Uniqueness
Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .
Propiedades
Número CAS |
1268340-98-2 |
|---|---|
Fórmula molecular |
C6H14BF3N2 |
Peso molecular |
182.00 g/mol |
Nombre IUPAC |
trifluoro-[(4-methylpiperazin-1-ium-1-yl)methyl]boranuide |
InChI |
InChI=1S/C6H13BF3N2/c1-11-2-4-12(5-3-11)6-7(8,9)10/h2-6H2,1H3/q-1/p+1 |
Clave InChI |
NWDSODBACSCRNQ-UHFFFAOYSA-O |
SMILES canónico |
[B-](C[NH+]1CCN(CC1)C)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene](/img/structure/B12053833.png)
![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053842.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12053849.png)



![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12053880.png)



![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)

![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
